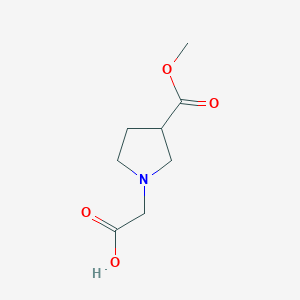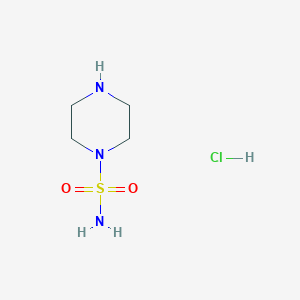
Clorhidrato de piperazina-1-sulfonamida
Descripción general
Descripción
Piperazine-1-sulfonamide hydrochloride is a chemical compound with the formula C4H12CLN3O2S . It is a building block used in the field of chemistry .
Synthesis Analysis
Piperazine Sulfonamide analogs have been synthesized and characterized by different spectroscopic techniques . The synthesis of piperazines has seen major advances, particularly in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis
The structure of a similar compound, 4-phenyl-piperazine-1-sulfonamide, was determined by X-ray crystallography . It crystallized in a monoclinic system .Chemical Reactions Analysis
Piperazine-based compounds have been used in the synthesis of various ligands and metal complexes . They have also been used in the field of catalysis and metal organic frameworks (MOFs) .Aplicaciones Científicas De Investigación
Cristalografía y Análisis Estructural
El clorhidrato de piperazina-1-sulfonamida se ha utilizado en cristalografía de rayos X para determinar la estructura de compuestos relacionados. La estructura cristalina de la 4-fenil-piperazina-1-sulfonamida, por ejemplo, se caracterizó por cristalizar en un sistema monoclínico, lo cual es crucial para comprender las propiedades físicas y químicas del compuesto .
Desarrollo Farmacéutico
Este compuesto es parte de la clase de las sulfonamidas, que exhibe un amplio espectro de actividades biológicas. Estas incluyen roles como antibacterianos, diuréticos, hipoglucémicos e inhibidores de la proteasa del VIH. La introducción de las sulfonamidas en la medicina clínica marcó el comienzo de la quimioterapia microbiana, destacando su importancia en las aplicaciones farmacéuticas .
Investigación sobre Resistencia Antimicrobiana
Con la aparición de la resistencia de los microorganismos a los agentes antimicrobianos sintéticos, el this compound sirve como base para la creación de nuevas moléculas. Estos esfuerzos están dirigidos a combatir la resistencia antimicrobiana, lo que lo convierte en un compuesto significativo en el desarrollo de nuevas sustancias antimicrobianas .
Química Sintética
La estructura del compuesto facilita su uso en química sintética, particularmente en la síntesis de alquil y aril sulfonamidas. Es un reactivo adecuado para introducir un grupo sulfonamida en moléculas bioactivas, lo cual es un paso crítico en la síntesis de varios productos farmacéuticos .
Química Medicinal
El this compound se encuentra en medicamentos aprobados por la FDA, donde desempeña diferentes roles dependiendo de su posición en la molécula y la clase terapéutica. Se utiliza a menudo como un grupo básico e hidrofílico para optimizar las propiedades farmacocinéticas o como un andamiaje para organizar grupos farmacoforos .
Desarrollo de Inhibidores de Quinasas
La porción de piperazina se utiliza con frecuencia en inhibidores de quinasas, que son una clase de fármacos que bloquean ciertas enzimas (quinasas) involucradas en el crecimiento de las células cancerosas. Las propiedades del this compound lo convierten en un componente valioso en el desarrollo de estos inhibidores .
Mecanismo De Acción
Target of Action
Piperazine-1-sulfonamide hydrochloride is a compound that targets multiple sites in the body. The primary targets of this compound are the GABA receptors and the enzymes involved in the synthesis of folic acid . GABA receptors are primarily found in the nervous system and play a crucial role in transmitting signals between neurons . On the other hand, enzymes involved in the synthesis of folic acid are essential for the production of DNA in bacteria .
Mode of Action
Piperazine-1-sulfonamide hydrochloride interacts with its targets in a unique way. Piperazine, a component of the compound, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Sulfonamides, another component of the compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This interaction inhibits the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The action of Piperazine-1-sulfonamide hydrochloride affects several biochemical pathways. The interaction with GABA receptors disrupts the normal functioning of the nervous system, leading to paralysis . The inhibition of folic acid synthesis disrupts the production of DNA in bacteria, inhibiting their growth and proliferation .
Pharmacokinetics
The piperazine moiety in Piperazine-1-sulfonamide hydrochloride is known to improve the pharmacokinetic properties of drug candidates. The nitrogen atom sites in the piperazine moiety serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The action of Piperazine-1-sulfonamide hydrochloride leads to several molecular and cellular effects. The interaction with GABA receptors leads to the paralysis of worms, aiding in their expulsion from the body . The inhibition of folic acid synthesis leads to the disruption of DNA production in bacteria, inhibiting their growth and proliferation .
Safety and Hazards
Direcciones Futuras
Piperazine-based compounds are gaining prominence in today’s research due to their wide use in medicinal chemistry . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . Future research may focus on the synthesis and application of different piperazine derivatives and their metal complexes .
Análisis Bioquímico
Biochemical Properties
Piperazine-1-sulfonamide hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between piperazine-1-sulfonamide hydrochloride and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, leading to inhibition of its activity . Additionally, piperazine-1-sulfonamide hydrochloride has been found to interact with other enzymes such as dihydropteroate synthetase, which is involved in the folate synthesis pathway . These interactions highlight the compound’s potential as an enzyme inhibitor in various biochemical pathways.
Cellular Effects
Piperazine-1-sulfonamide hydrochloride exerts several effects on different types of cells and cellular processes. In bacterial cells, this compound has demonstrated antibacterial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria . The antibacterial effect is primarily due to the inhibition of dihydropteroate synthetase, which disrupts folate synthesis and ultimately impairs bacterial growth . In mammalian cells, piperazine-1-sulfonamide hydrochloride has been shown to influence cell signaling pathways and gene expression. For instance, it can modulate the activity of signaling molecules such as protein kinases, leading to changes in cellular metabolism and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of piperazine-1-sulfonamide hydrochloride involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. The sulfonamide group of the compound binds to the active site of enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to enzyme inhibition . This binding interaction is facilitated by the formation of hydrogen bonds and coordination with metal ions present in the enzyme’s active site . Additionally, piperazine-1-sulfonamide hydrochloride can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperazine-1-sulfonamide hydrochloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that piperazine-1-sulfonamide hydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects highlight the compound’s potential for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of piperazine-1-sulfonamide hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, piperazine-1-sulfonamide hydrochloride can induce toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Piperazine-1-sulfonamide hydrochloride is involved in several metabolic pathways, including the folate synthesis pathway. The compound inhibits dihydropteroate synthetase, an enzyme critical for the synthesis of dihydrofolate, a precursor of tetrahydrofolate . This inhibition disrupts the production of folate derivatives, which are essential cofactors in various metabolic reactions . Additionally, piperazine-1-sulfonamide hydrochloride can affect metabolic flux by altering the levels of key metabolites involved in cellular metabolism .
Transport and Distribution
The transport and distribution of piperazine-1-sulfonamide hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, piperazine-1-sulfonamide hydrochloride can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biological activity and efficacy.
Subcellular Localization
Piperazine-1-sulfonamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . In the cytoplasm, piperazine-1-sulfonamide hydrochloride can inhibit cytoplasmic enzymes and modulate signaling pathways . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of piperazine-1-sulfonamide hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Propiedades
IUPAC Name |
piperazine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2,(H2,5,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTDLUUDHUJBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403952-74-8 | |
| Record name | piperazine-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



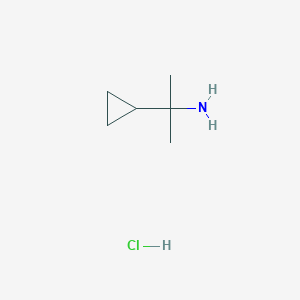

![4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester](/img/structure/B1469424.png)
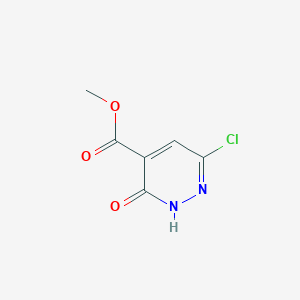
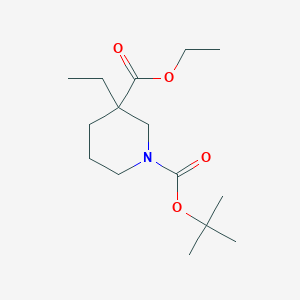
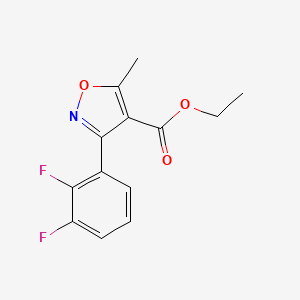
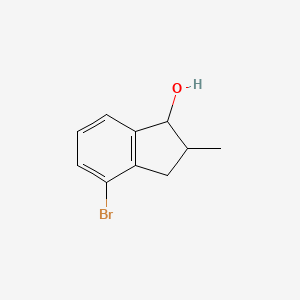
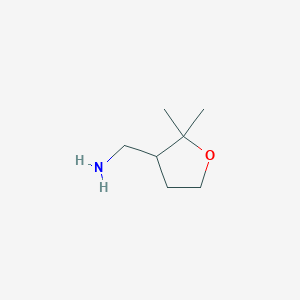

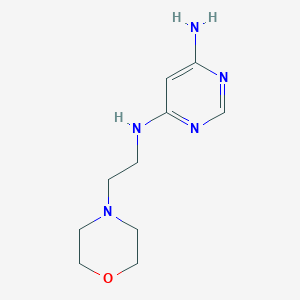

![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)
